N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine

Drug-likeness QED score Lead optimization

Procure this unique tertiary amine for your neuroscience or fragment-based screening cascades. Its rigid cyclohexane–pyrazinyl ether scaffold features a single H-bond donor (HBD=1, CNS MPO-favorable), low TPSA (37.27 Ų), and a clogP of 1.10, specifically tuned for BBB penetration. With a drug-likeness score (QED=0.85) and high Fsp³ (0.62), it directly addresses aromatic flatness in screening collections. Ideal for advancing SAR exploration of kinases, GPCRs, or epigenetic reader domains where precise spatial orientation of pharmacophores is critical.

Molecular Formula C13H21N3O
Molecular Weight 235.331
CAS No. 2200689-72-9
Cat. No. B2841189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine
CAS2200689-72-9
Molecular FormulaC13H21N3O
Molecular Weight235.331
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2CCCCC2N(C)C
InChIInChI=1S/C13H21N3O/c1-10-8-14-9-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3
InChIKeyZPZUKVRAWYZNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine (CAS 2200689-72-9) – Physicochemical and Structural Baseline for Research Procurement


N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine (CAS 2200689-72-9) is a synthetic heterocyclic tertiary amine with the molecular formula C₁₃H₂₁N₃O and a molecular weight of 235.33 g·mol⁻¹ [1]. The compound features a cyclohexane ring substituted at the 2-position with a dimethylamino group and a 6-methylpyrazin-2-yloxy ether moiety, generating a rigid chiral scaffold with one hydrogen bond donor (HBD = 1), four hydrogen bond acceptors (HBA = 4), three rotatable bonds (RB = 3), a calculated octanol-water partition coefficient (clogP) of 1.10, and a topological polar surface area (TPSA) of 37.27 Ų [1]. The quantitative estimate of drug-likeness (QED) score is 0.85, placing it well within favorable drug-like chemical space while its CSP³ fraction of 0.62 indicates significant three-dimensional character distinct from flat aromatic leads [1].

Why In-Class Substitution Risks Undermining Structure–Activity Relationships for N,N-Dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine


The cyclohexylamine–pyrazinyl ether scaffold occupied by N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine cannot be substituted by generic analogs without risking fundamental changes in hydrogen bonding capacity, lipophilicity, and conformational constraint. The compound possesses exactly one hydrogen bond donor (HBD = 1) versus the typical two HBD of primary amine analogs (e.g., 2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine), and its tertiary dimethylamino group confers a lower pKa and reduced basicity relative to primary or secondary amine counterparts [1]. Its clogP of 1.10 and TPSA of 37.27 Ų occupy a specific region of physicochemical space that governs passive membrane permeability and blood–brain barrier penetration potential, and even small shifts in substitution pattern (e.g., moving the methyl group from the 6-position to the 5-position of the pyrazine ring, or replacing the ether oxygen with a direct C–N linkage) alter both electronic distribution and metabolic stability profiles [1]. The quantitative evidence below, while limited by publicly available data, establishes the specific structural and physicochemical dimensions along which this compound differentiates itself from its closest analogs.

Product-Specific Quantitative Differentiation Evidence for N,N-Dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine (CAS 2200689-72-9) – Procurement Selection Guide


Drug-Likeness Score (QED) vs. Major FDA-Approved Pyrazine Drugs

The Quantitative Estimate of Drug-likeness (QED) for N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is 0.85, as calculated from its molecular descriptors [1]. This exceeds the mean QED of marketed oral drugs (approximately 0.67 based on the Bickerton et al. dataset) and surpasses representative pyrazine-containing drugs such as pyrazinamide (QED ≈ 0.74; MW 123.11, clogP −0.6, TPSA 68.0), imatinib (QED ≈ 0.32), and varenicline (QED ≈ 0.66). The high QED derives from its balanced clogP (1.10), moderate molecular weight (235.33), low hydrogen bond donor count (1), and acceptable TPSA (37.27), placing it in a favorable region of drug-like chemical space suitable for fragment-based or lead-like screening libraries.

Drug-likeness QED score Lead optimization

Hydrogen Bond Donor Count and CNS Multiparameter Optimization (MPO) Potential vs. Primary Amine Analogs

With a hydrogen bond donor count of exactly 1 (the secondary amine nitrogen on the cyclohexane ring), N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine satisfies a critical design criterion for CNS drug candidates (CNS MPO desirability score component: HBD ≤ 1 contributes to a preferred desirability score of 1.0 on the HBD sub-scale) [1]. In contrast, the corresponding primary amine analog 2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine (which lacks N,N-dimethyl substitution) would possess HBD = 2 (the primary NH₂ group), reducing its CNS MPO HBD desirability to 0.5 and potentially limiting passive CNS penetration. The compound also meets the CNS MPO criteria for TPSA (< 70 Ų) and clogP (1 < clogP < 3), giving it a composite CNS MPO score that is expected to be favorable (> 4.0 on the 0–6 scale).

CNS drug design Hydrogen bond donor Blood-brain barrier permeability

Rotatable Bond Count and Conformational Restriction Advantage vs. Flexible Pyrazine Ether Analogs

The compound possesses exactly three rotatable bonds (RB = 3), which represents a favorable balance between conformational flexibility and rigidity for target binding [1]. This rotatable bond count is lower than that of fully flexible acyclic pyrazinyl ethers (e.g., N,N-dimethyl-2-(pyrazin-2-yloxy)ethan-1-amine, which would have RB ≥ 4 due to the acyclic ethyl linker), and is in the optimal range for maximizing ligand efficiency (LE) and minimizing the entropic penalty upon protein binding. Each additional rotatable bond in a congeneric series is associated with an approximate 0.5 kcal·mol⁻¹ increase in conformational entropy cost upon binding (estimated from literature benchmarks, e.g., Murray & Verdonk, J. Comput. Aided Mol. Des., 2002). The cyclohexane ring further provides stereochemical constraint, creating a defined spatial orientation of the pyrazinyl ether and dimethylamino pharmacophoric elements.

Conformational restriction Ligand efficiency Entropic penalty

sp³ Carbon Fraction (Fsp³) and Three-Dimensionality Differentiation from Flat Aromatic Pyrazine Leads

The fraction of sp³-hybridized carbons (Fsp³ or CSP³ fraction) of N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is 0.62, as computed from the SILDrug/ECBD database [1]. This places the compound in a distinctly three-dimensional chemical space compared to the predominantly planar aromatic pyrazine leads that dominate many screening collections. By comparison, fully aromatic pyrazine drugs such as pyrazinamide have Fsp³ ≈ 0.0, and the average Fsp³ of compounds in clinical development has been reported as approximately 0.47 (Lovering et al., J. Med. Chem., 2009). The elevated Fsp³ of 0.62 is associated with improved clinical success rates (compounds with Fsp³ ≥ 0.45 show a statistically significant higher probability of advancing from Phase I to approval) and reduced promiscuity in screening assays, as three-dimensional structures exhibit lower hit rates in nuisance panels relative to flat, aromatic compounds.

Fsp³ Three-dimensionality Lead-like libraries

Compliance with Rule of Three (Ro3) for Fragment-Based Screening vs. Larger Cyclohexyl-Pyrazine Lead Compounds

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine satisfies all criteria of the Rule of Three (Ro3) for fragment-based screening: MW ≤ 300 (235.33), clogP ≤ 3 (1.10), HBD ≤ 3 (1), and HBA ≤ 3 (4) [1]. However, its HBA count of 4 slightly exceeds the strict HBA ≤ 3 cutoff, classifying it as a 'borderline fragment' or 'lead-like' compound rather than a strict fragment. This is a deliberate differentiation from many larger cyclohexyl-pyrazine lead compounds (> 300 Da) that are unsuitable for fragment screening. The compound's molecular weight of 235.33 positions it advantageously between fragment (MW < 250) and lead-like (MW < 350) space, enabling its use in both fragment-based screening and direct lead optimization without the molecular weight inflation issues that plague larger starting points.

Fragment-based drug discovery Rule of Three Fragment library procurement

Structural Uniqueness and Commercial Availability in ZINC Database Screening Collections

The compound is indexed in the ZINC database under identifiers ZINC40595972 and ZINC40595975 (both with similarity 1.0 to the ECBD entry EOS72331), confirming its presence in commercially available screening collections [1]. Only six similar entries were identified in the ZINC database by the ECBD similarity search, indicating that this specific scaffold (2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine with N,N-dimethyl substitution) occupies a relatively sparse region of chemical space and is not a highly redundant chemotype [1]. This contrasts with frequently encountered pyrazine chemotypes (e.g., pyrazinamide analogs or ampyzine derivatives) that return hundreds to thousands of close analogs in ZINC, increasing the risk of rediscovering known SAR. The limited overlap with densely populated regions of screening space makes this compound a higher-value diversity selection for library enrichment.

Screening compound procurement ZINC database Chemical diversity

Recommended Research and Industrial Application Scenarios for N,N-Dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine (CAS 2200689-72-9)


Fragment-Based and Lead-Like Screening Library Procurement for CNS and Orally Bioavailable Target Families

With a QED of 0.85, compliance with Lipinski's Rule of Five, borderline Rule of Three compliance, and a CNS MPO-favorable HBD count of 1, this compound is suitable for inclusion in lead-like and fragment-augmented screening libraries targeting CNS-penetrant or orally bioavailable drug candidates [1]. Its low HBD count and favorable TPSA (37.27 Ų) specifically recommend it for neuroscience target screening cascades where blood–brain barrier penetration is required.

Three-Dimensional Fragment and Diversity Set Enrichment for Flat Aromatic Screening Deck Remediation

The compound's high Fsp³ (0.62) directly addresses the recognized problem of excessive aromatic flatness in many corporate and commercial screening collections [1]. Procurement of this compound alongside other high-Fsp³ scaffolds can rebalance screening libraries toward three-dimensional chemical space, which has been statistically associated with improved clinical success rates (Lovering et al., J. Med. Chem., 2009).

Pyrazine-Containing Pharmacophore Expansion in Kinase, GPCR, or Epigenetic Target Projects

The 6-methylpyrazin-2-yloxy ether moiety combined with the conformationally constrained cyclohexane-dimethylamine scaffold provides a defined spatial orientation of two pharmacophoric elements (pyrazine aromatic system for π-stacking/hydrogen bonding and tertiary amine for ionic interactions) [1]. This scaffold is suitable for exploratory medicinal chemistry campaigns targeting kinases (ATP-site hinge binding via the pyrazine), class A GPCRs (amine interaction with conserved aspartate), or epigenetic reader domains (aromatic cage recognition).

Structure–Activity Relationship (SAR) Studies Exploring Pyrazine Substitution Effects on Pharmacokinetic and Target Engagement Profiles

The compound's 6-methyl substitution on the pyrazine ring can serve as a reference point for systematic SAR exploration, comparing the effects of methyl position (5- vs. 6-substitution), the presence or absence of the methyl group, or replacement with halogen or methoxy substituents [1]. The sparse ZINC landscape around this scaffold (only 6 close analogs identified) means that new SAR data generated with this compound will likely be novel and publishable [2].

Quote Request

Request a Quote for N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.